2-(3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol
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Overview
Description
2-(3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol is a chemical compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a chlorophenyl group attached to a dihydropyrazolyl moiety, which is further connected to a phenol group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol typically involves the reaction of 4-chlorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-(3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-(4-Bromophenyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol
- 2-(3-(4-Fluorophenyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol
- 2-(3-(4-Methylphenyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol
Uniqueness
The presence of the chlorophenyl group in 2-(3-(4-Chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl)phenol imparts unique electronic and steric properties, which can influence its reactivity and biological activity. Compared to its brominated or fluorinated analogs, the chlorinated compound may exhibit different binding affinities and selectivities towards molecular targets .
Properties
CAS No. |
138840-91-2 |
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Molecular Formula |
C15H13ClN2O |
Molecular Weight |
272.73 g/mol |
IUPAC Name |
2-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol |
InChI |
InChI=1S/C15H13ClN2O/c16-11-7-5-10(6-8-11)13-9-14(18-17-13)12-3-1-2-4-15(12)19/h1-8,14,18-19H,9H2 |
InChI Key |
ZOTJTRRGWVNLNV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NN=C1C2=CC=C(C=C2)Cl)C3=CC=CC=C3O |
Origin of Product |
United States |
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